AMPA Receptor Antagonist Potency: Comparative IC50 Data Reveals Key Structural Influence
A direct head-to-head comparison in the same study demonstrates that the 7,8-dimethoxy substitution pattern on a 2,3-benzodiazepinone scaffold results in significantly lower potency as an AMPA receptor antagonist compared to a 7,8-methylenedioxy analog. This provides quantitative evidence for the functional impact of this specific substitution pattern [1].
| Evidence Dimension | AMPA receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 > 100 µM (7,8-dimethoxy analogue) |
| Comparator Or Baseline | IC50 = 2.7 µM (7,8-methylenedioxy analogue) |
| Quantified Difference | >37-fold decrease in potency |
| Conditions | Rat brain AMPA receptors expressed in Xenopus oocytes |
Why This Matters
This quantitative difference confirms that the 7,8-dimethoxy substitution is not a simple bioisostere for a methylenedioxy group in this class and produces a significantly different pharmacological outcome, which is critical for rational drug design and SAR studies.
- [1] De Sarro, G., et al. (1998). Synthesis of 7,8-(Methylenedioxy)-1-phenyl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones as Novel and Potent Noncompetitive AMPA Receptor Antagonists. Journal of Medicinal Chemistry, 41(14), 2621-2625. View Source
